Oxytocin, 8-L-lysine-

Peptide conjugation Oxytocin receptor Fluorescent probes

Oxytocin, 8-L-lysine- ([Lys⁸]-oxytocin) is a synthetic nonapeptide analog of the natural hormone oxytocin, in which the leucine residue at position 8 is replaced by L-lysine. This substitution introduces a primary ε-amino group onto the molecule's surface while preserving the core oxytocin backbone, including isoleucine at position The compound shares the 20-membered cyclic disulfide framework characteristic of neurohypophysial hormones but occupies a unique structural niche between oxytocin (neutral at position and the basic vasopressin subfamily.

Molecular Formula C43H67N13O12S2
Molecular Weight 1022.2 g/mol
CAS No. 4273-93-2
Cat. No. B14169706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxytocin, 8-L-lysine-
CAS4273-93-2
Molecular FormulaC43H67N13O12S2
Molecular Weight1022.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C43H67N13O12S2/c1-3-22(2)35-42(67)51-27(13-14-32(46)58)38(63)53-29(18-33(47)59)39(64)54-30(21-70-69-20-25(45)36(61)52-28(40(65)55-35)17-23-9-11-24(57)12-10-23)43(68)56-16-6-8-31(56)41(66)50-26(7-4-5-15-44)37(62)49-19-34(48)60/h9-12,22,25-31,35,57H,3-8,13-21,44-45H2,1-2H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,66)(H,51,67)(H,52,61)(H,53,63)(H,54,64)(H,55,65)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1
InChIKeyKYAVDXJYBQPLOR-OMTOYRQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Source and Procure High-Purity Oxytocin, 8-L-lysine- (CAS 4273-93-2) for Peptide-Receptor Research


Oxytocin, 8-L-lysine- ([Lys⁸]-oxytocin) is a synthetic nonapeptide analog of the natural hormone oxytocin, in which the leucine residue at position 8 is replaced by L-lysine [1]. This substitution introduces a primary ε-amino group onto the molecule's surface while preserving the core oxytocin backbone, including isoleucine at position 3. The compound shares the 20-membered cyclic disulfide framework characteristic of neurohypophysial hormones but occupies a unique structural niche between oxytocin (neutral at position 8) and the basic vasopressin subfamily [2]. Its distinct physicochemical and pharmacological profile has established it as a versatile molecular scaffold for designing receptor-targeted probes, affinity ligands, and multivalent conjugates.

Why Oxytocin or Arginine-Vasopressin Cannot Substitute for Oxytocin, 8-L-lysine- in Quantitative Bioassays and Conjugate Chemistry


Although oxytocin, 8-L-lysine- belongs to the neurohypophysial hormone family, its substitution of leucine with lysine at position 8 imparts a chemically addressable ε-amino group that is absent in both oxytocin (Leu⁸) and arginine-vasopressin (Arg⁸, Phe³) [1]. This single functional group enables site-selective conjugation while preserving, or even enhancing, biological activity at the oxytocin receptor [2]. Generic substitution with oxytocin forces investigators to conjugate through the N-terminal amino group, which resides within the functionally critical 20-membered ring and drastically reduces receptor potency. Conversely, arginine-vasopressin exhibits a different receptor selectivity profile at mammalian V2 and oxytocin receptors, rendering it unsuitable for studies focused on oxytocinergic signaling [3]. The quantitative evidence below demonstrates that only oxytocin, 8-L-lysine- delivers the combination of oxytocin receptor activity and a ligation-ready lysine handle required for reproducible probe construction.

Procurement-Relevant Quantitative Differentiation of Oxytocin, 8-L-lysine- Compared to Oxytocin and Vasopressin Analogs


Lysine-8 Conjugation Preserves Oxytocin Receptor Activity Whereas N-Terminal Modification Abolishes It

In a direct comparison of coupling strategies, fluorescein attached to the N-terminal amino group of oxytocin (position 1) yielded a uterine activity of only 3.8 IU/mg (without Mg²⁺) and 1.9 IU/mg (with Mg²⁺). In contrast, oxytocin analogs bearing biotin or fluorescein at the lysine-8 ε-amino group retained substantially higher oxytocic activity: 147 IU/mg (without Mg²⁺) and 509 IU/mg (with Mg²⁺) [1]. This demonstrates that the ε-amino group introduced by the 8-L-lysine substitution is a permissive conjugation site that preserves, rather than destroys, pharmacological activity at the oxytocin receptor.

Peptide conjugation Oxytocin receptor Fluorescent probes Biotinylation Structure-activity relationship

[8-Lysine]oxytocin Retains Full Oxytocic Activity After Covalent Immobilization on Chromatography Matrices

Solid-phase synthesized [8-Lysine]oxytocin exhibited an intrinsic oxytocic activity of 100 ± 6 units/µmol on the isolated rat uterus. Unambiguous coupling through the ε-amino group to carboxymethylated dextrans or ε-3-carboxypropionyl-gelatin yielded water-soluble macromolecular oxytocins that retained significant biological activity [1]. Importantly, the ε-carbamoyl derivative of [8-Lysine]oxytocin showed a 4-fold enhancement in uterotonic activity, reaching 400 units/µmol [1]. Oxytocin itself lacks this free amine anchor and cannot be site-specifically immobilized without disrupting the N-terminal region critical for receptor activation.

Affinity chromatography Solid-phase conjugation Uterotonic assay Macromolecular oxytocin Ligand immobilization

Monovalent Lys⁸-Oxytocin Binds the Human Oxytocin Receptor with Nanomolar Affinity and Supports Multivalent Potency Enhancement

Monomeric azido-pegylated [Lys⁸]-oxytocin (LVT) exhibited a binding affinity (Kᵢ) of 9.5 nM at the human oxytocin receptor [1]. Constructing multivalent dendrimers bearing 2, 4, 8, or 16 copies of LVT increased the binding affinity approximately 17-, 12-, 3-, and 1.5-fold respectively compared to the monomer [1]. All LVT dendrimers remained functionally active in vitro on human oxytocin receptors and potently inhibited colonic nociceptors in a mouse model of chronic abdominal pain [1]. Oxytocin itself cannot be used to build such multivalent architectures because it lacks a solvent-accessible conjugation site outside the receptor-binding interface.

Dendrimer Oxytocin receptor binding Multivalency Lys⁸-vasotocin Nociception

[Lys⁸]-Containing Neurohypophysial Peptides Exhibit Distinct V2 Receptor Pharmacology Compared to Oxytocin

At the cloned porcine V2 receptor expressed in COS7 cells, [Lys⁸]vasopressin ([Lys⁸]VP) displays a ligand affinity rank order of [Lys⁸]VP = [Arg⁸]VP >> 1-deamino[D-Arg⁸]VP ≥ oxytocin [1]. This profile indicates that the lysine-8-containing peptide engages the V2 receptor with potency equivalent to the native porcine hormone, whereas oxytocin is a markedly weaker ligand. The 8-L-lysine modification thus shifts the pharmacological signature toward the vasopressin receptor family while retaining oxytocin receptor cross-reactivity, a dual profile that cannot be replicated by either oxytocin or arginine-vasopressin alone.

Vasopressin V2 receptor Species-specific pharmacology Adenylate cyclase Porcine model Receptor selectivity

Optimal Application Scenarios for Procuring Oxytocin, 8-L-lysine- Based on Verified Quantitative Differentiation


Construction of High-Activity Fluorescent or Biotinylated Oxytocin Receptor Probes

Oxytocin, 8-L-lysine- is the substrate of choice for generating fluorescent, photoaffinity, or biotinylated oxytocin receptor probes that must retain nanomolar affinity and full agonist activity. As demonstrated by Buku et al. (1988), coupling reporter moieties to the Lys⁸ ε-amino group preserves uterine contractile activity at levels up to 509 IU/mg, whereas N-terminal conjugation of oxytocin yields near-inactive species (<4 IU/mg) [1]. This scenario applies to laboratories performing receptor autoradiography, flow cytometry-based receptor quantification, or fluorescence polarization binding assays.

Oxytocin Receptor Affinity Chromatography and Biosensor Ligand Immobilization

The ε-amino group of Lys⁸ provides a unique, chemically defined anchor for covalent immobilization on carboxymethylated dextran, agarose, gelatin, or sensor chip surfaces. Snell et al. (1977) demonstrated that [8-Lysine]oxytocin coupled to dextrans or gelatin through this group retains water solubility and significant oxytocic activity, with the ε-carbamoyl derivative exhibiting a 4-fold activity enhancement (400 vs 100 units/µmol) [2]. Oxytocin lacks this functional handle and cannot be site-specifically immobilized without compromising the N-terminal region embedded in the disulfide ring. Procure this compound when the goal is to purify oxytocin-binding proteins or to functionalize SPR/BLI biosensor surfaces with oriented, active ligand.

Design and Synthesis of Multivalent Oxytocin Receptor Ligands with Tunable Avidity

The Lys⁸ residue serves as an orthogonal conjugation point for click chemistry (CuAAC), enabling the assembly of dendrimeric structures bearing multiple copies of the pharmacophore. Wan et al. (2017) reported that pegylated [Lys⁸]-oxytocin (LVT) monomers exhibit a Kᵢ of 9.5 nM at the human oxytocin receptor, and that multivalent display on polylysine scaffolds increases affinity up to 17-fold while retaining full functional activity in vitro and in vivo [3]. This application is directly relevant for medicinal chemistry programs developing long-acting oxytocin receptor agonists for chronic pain, social behavior disorders, or parturition-related conditions.

Species-Specific Pharmacological Studies in the Porcine Model

The pig expresses [Lys⁸]vasopressin as its endogenous antidiuretic hormone, and the porcine V2 receptor recognizes [Lys⁸]VP with affinity equal to [Arg⁸]VP [4]. Oxytocin, 8-L-lysine- (as [Lys⁸]-oxytocin) and its vasopressin counterpart are therefore essential pharmacological tools for studies in the porcine renal, cardiovascular, or reproductive system where species-matched receptor-ligand interactions must be accurately modeled. Procuring this compound is mandatory when the experimental context involves pig-derived tissues, cell lines (e.g., LLC-PK1), or in vivo porcine models, as human ligands (oxytocin, arginine-vasopressin) exhibit altered receptor engagement.

Quote Request

Request a Quote for Oxytocin, 8-L-lysine-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.